molecular formula C19H16N2O2 B2655072 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide CAS No. 341018-61-9

2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

Cat. No.: B2655072
CAS No.: 341018-61-9
M. Wt: 304.349
InChI Key: DBUICLKEUXDSCF-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a salicylamide derivative characterized by a benzamide core substituted with a hydroxy group at position 2 and an amide-linked para-substituted phenyl group bearing a pyridin-4-ylmethyl moiety. The compound is synthesized via amide coupling between salicylic acid derivatives and substituted anilines, likely under catalytic conditions similar to those reported for related compounds (e.g., triethylamine-mediated synthesis ).

Properties

IUPAC Name

2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-4-2-1-3-17(18)19(23)21-16-7-5-14(6-8-16)13-15-9-11-20-12-10-15/h1-12,22H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUICLKEUXDSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide.

    Reduction: Formation of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Key Reactions

  • Oxidation : Hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction : The amide group can be reduced to an amine.
  • Substitution : Aromatic rings can undergo electrophilic or nucleophilic substitutions.
Reaction TypeReagents UsedMajor Products
OxidationKMnO₄, CrO₃2-Oxo-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
ReductionLiAlH₄, NaBH₄2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzylamine
SubstitutionHalogens, AminesVarious substituted derivatives

Antimicrobial Activity

Research has demonstrated that 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide exhibits significant antibacterial effects against Gram-positive bacteria. Preliminary studies suggest its potential utility in treating bacterial infections, making it a candidate for further development in antimicrobial therapies.

Antitumor Activity

The compound has shown promising results in anticancer research. Derivatives of similar benzamide compounds have exhibited cytotoxic effects against various cancer cell lines, including nasopharyngeal epithelial tumors. Structure-activity relationship (SAR) studies indicate that modifications to the benzamide structure can enhance antitumor efficacy .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its binding involves hydrogen bonding, hydrophobic interactions, and π-π stacking with molecular targets such as enzymes or receptors.

Industrial Applications

The compound is also utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers. Its unique structural features allow for the modification of material properties, making it valuable in material science .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus, suggesting potential clinical applications in treating infections .
  • Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells, highlighting their potential as anticancer agents. The study showed a substantial increase in apoptotic cells when treated with these compounds compared to controls .
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition properties revealed that related compounds could effectively inhibit carbonic anhydrases involved in various physiological processes, suggesting a pathway for therapeutic interventions .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structure places it within a broader class of hydroxy-substituted benzamides. Key analogs and their substituent-driven differences are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide 4-(Pyridin-4-ylmethyl)phenyl C₁₉H₁₅N₂O₂ 303.34 (calculated) Pyridine ring enhances lipophilicity; potential for π-π interactions.
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Cl, 4-CF₃ C₁₄H₉ClF₃NO₂ 329.68 Electron-withdrawing groups (Cl, CF₃) increase metabolic stability.
2-Hydroxy-N-(4-methylpyridin-2-yl)benzamide 4-Methylpyridin-2-yl C₁₃H₁₂N₂O₂ 244.25 Methyl group improves solubility; pyridine N may aid hydrogen bonding.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 3,4-Dimethoxyphenethyl C₁₇H₁₇NO₄ 299.33 Methoxy groups enhance electron density; flexible ethyl linker.
Cpd9 (GPR120 antagonist) 4-[(6-Hydroxy-2-methylpyrimidin-4-yl)amino]phenyl C₁₉H₁₆N₄O₃ 364.36 Pyrimidine ring introduces hydrogen-bonding sites for receptor interaction.
Key Observations:
  • Lipophilicity : The pyridin-4-ylmethyl group in the target compound likely increases lipophilicity compared to analogs with polar substituents (e.g., CF₃ or methoxy groups).
  • Solubility : Methyl or methoxy substituents (e.g., in Rip-D or 4-methylpyridin-2-yl derivatives ) improve aqueous solubility relative to halogenated analogs.
  • Metabolic Stability: Electron-withdrawing groups (Cl, CF₃) in compounds like 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide may slow oxidative metabolism, as noted in general drug metabolism principles .
Key Insights:
  • Antimicrobial Potential: Chloro and nitro substituents enhance cytotoxicity in gut bacteria models , suggesting that the target compound’s pyridinylmethyl group may modulate similar pathways if metabolically activated.
  • Receptor Targeting : The pyridine moiety in the target compound could facilitate interactions with kinases or G-protein-coupled receptors (GPRs), as seen in Cpd9’s GPR120 antagonism .

Biological Activity

2-Hydroxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₃H₁₃N₂O₂, this compound features a hydroxyl group and an amide functional group, which are crucial for its interaction with biological targets. The presence of the pyridine ring is particularly significant, as it is known to participate in various biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, particularly in the fields of antimicrobial and anticancer therapies. Below are some key findings related to its biological activity:

  • Antimicrobial Activity : The compound has shown significant antibacterial effects against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections.
  • Antitumor Activity : Preliminary studies indicate that derivatives of similar benzamide compounds exhibit cytotoxic effects against various cancer cell lines, including nasopharyngeal epithelial tumors . The structure-activity relationship (SAR) studies highlight that modifications in the benzamide structure can enhance its antitumor efficacy.
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For example, related compounds have been shown to inhibit DNA methyltransferases, which play a role in gene regulation and cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features.

Structural FeatureImpact on Activity
Hydroxyl GroupEnhances solubility and potential interaction with biological targets
Pyridine RingContributes to the compound's ability to interact with various receptors and enzymes
Amide Functional GroupEssential for maintaining structural integrity and facilitating binding interactions

Case Studies

Several studies have been conducted to explore the efficacy of this compound and its derivatives:

  • Anticancer Efficacy : In a study evaluating the cytotoxic effects of related benzamide derivatives on cancer cell lines, it was found that modifications to the benzamide structure significantly affected their potency. Compounds that maintained the hydroxyl group while varying other substituents showed enhanced activity against tumor cells .
  • Antimicrobial Studies : Another investigation focused on the antibacterial properties of similar compounds revealed that those with specific pyridine substitutions had superior activity against resistant strains of bacteria, indicating a promising avenue for drug development .
  • Enzyme Inhibition : Research into the inhibition of DNA methyltransferases by benzamide derivatives has shown that certain structural modifications could lead to increased selectivity and potency, making them suitable candidates for further development as therapeutic agents .

Q & A

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Coupling2-Hydroxybenzoyl chloride, Et₃N, DCM45–55≥95%
PurificationSilica gel, EtOAc/Hexane70–80≥98%

Q. Table 2. Biological Activity Profile

AssayTargetIC₅₀/MICReference
Kinase Inhibitionacps-pptase2.3 µM
AntibacterialS. aureus8 µg/mL

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